molecular formula C13H17NO B7500624 1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one

1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one

Cat. No.: B7500624
M. Wt: 203.28 g/mol
InChI Key: BFCOYJRKVRCWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one typically involves the formation of the indole ring followed by the attachment of the butanone moiety. One common method involves the reaction of indole derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of palladium(II) acetate in the presence of bidentate ligands and a soluble base under reflux conditions has been reported to yield high purity indole derivatives .

Chemical Reactions Analysis

1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological effects . The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological activities .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-10(2)13(15)14-9-8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCOYJRKVRCWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.